

Spectroscopic comparison of (E)- and (Z)-5-Methyl-3-heptene

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Compound of Interest

Compound Name: 5-Methyl-3-heptene

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A comprehensive spectroscopic comparison of (E)- and (Z)-**5-Methyl-3-heptene** is essential for researchers in chemical synthesis, drug development, and materials science to ensure isomeric purity, which can significantly impact biological activity and material properties. This guide provides a detailed analysis of the expected spectroscopic differences between these two geometric isomers, supported by established principles of NMR, IR, and mass spectrometry. Experimental protocols are included to facilitate the replication of these analyses.

Spectroscopic Data Comparison

The following tables summarize the predicted quantitative data for the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry of (E)- and (Z)-**5-Methyl-3-heptene**. These predictions are based on typical values for analogous alkene isomers.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , 400 MHz)

Proton Assignment	(E)-5-Methyl-3-heptene	(Z)-5-Methyl-3-heptene	Key Differentiating Feature
H3	~5.4 ppm (dt)	~5.3 ppm (dt)	Olefinic protons in (E) isomers are typically downfield compared to (Z) isomers.
H4	~5.5 ppm (dd)	~5.4 ppm (dd)	
H5	~2.1 ppm (m)	~2.5 ppm (m)	Allylic protons in (Z) isomers can be deshielded due to steric interactions.
CH ₃ (at C5)	~0.9 ppm (d)	~0.9 ppm (d)	
CH ₂ (at C6)	~1.4 ppm (m)	~1.4 ppm (m)	
CH ₃ (at C7)	~0.9 ppm (t)	~0.9 ppm (t)	
CH ₂ (at C2)	~2.0 ppm (dq)	~2.0 ppm (dq)	
CH ₃ (at C1)	~1.0 ppm (t)	~1.0 ppm (t)	
³ J(H3,H4) Coupling	~15 Hz	~10 Hz	The coupling constant between vicinal olefinic protons is significantly larger for the trans configuration in the (E) isomer. [1] [2] [3]

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Carbon Assignment	(E)-5-Methyl-3-heptene	(Z)-5-Methyl-3-heptene	Key Differentiating Feature
C3	~125 ppm	~124 ppm	Olefinic carbons in (E) and (Z) isomers show slight chemical shift differences.
C4	~135 ppm	~134 ppm	
C5	~35 ppm	~30 ppm	The "steric compression" or "gamma-gauche effect" in the (Z) isomer causes the allylic C5 and the attached methyl group to be shifted upfield.
CH ₃ (at C5)	~20 ppm	~15 ppm	
C6	~29 ppm	~29 ppm	
C7	~12 ppm	~12 ppm	
C2	~26 ppm	~26 ppm	
C1	~14 ppm	~14 ppm	

Table 3: Predicted IR Spectroscopic Data (Neat, thin film)

Vibrational Mode	(E)-5-Methyl-3-heptene	(Z)-5-Methyl-3-heptene	Key Differentiating Feature
=C-H Stretch	~3020 cm ⁻¹	~3010 cm ⁻¹	
C-H Stretch (sp ³)	2960-2850 cm ⁻¹	2960-2850 cm ⁻¹	
C=C Stretch	~1670 cm ⁻¹ (weak)	~1660 cm ⁻¹ (weak)	The C=C stretch in the more symmetric (E) isomer may be weaker or absent.
=C-H Bend (out-of-plane)	~965 cm ⁻¹ (strong)	~700 cm ⁻¹ (strong)	The out-of-plane =C-H bending vibration is highly diagnostic for (E) and (Z) isomers of disubstituted alkenes. [4]

Table 4: Predicted Mass Spectrometry Data (EI)

Characteristic	(E)- and (Z)-5-Methyl-3-heptene	Key Differentiating Feature
Molecular Ion (M ⁺)	m/z 112	The molecular ion peak should be present for both isomers.
Major Fragments	m/z 97 ([M-CH ₃] ⁺), 83 ([M-C ₂ H ₅] ⁺), 69, 55, 41	The mass spectra of (E) and (Z) isomers are often very similar, making differentiation by this method alone challenging.[5] The fragmentation is dominated by allylic cleavage.[6][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified alkene in ~0.6 mL of deuterated chloroform (CDCl_3).^{[8][9]} Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.
- **^1H NMR Acquisition:**
 - **Pulse Sequence:** Standard single-pulse experiment.
 - **Spectral Width:** 0-10 ppm.
 - **Number of Scans:** 16-32.
 - **Relaxation Delay:** 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - **Pulse Sequence:** Proton-decoupled pulse program (e.g., zgpg30).
 - **Spectral Width:** 0-150 ppm.
 - **Number of Scans:** 1024 or more to achieve a good signal-to-noise ratio.
 - **Relaxation Delay:** 2-5 seconds.
- **Data Analysis:** Process the raw data with Fourier transformation, phase correction, and baseline correction. Integrate ^1H NMR signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples like the **5-methyl-3-heptenes**, a "neat" sample is prepared by placing a single drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.^{[10][11]}

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-650 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands and compare their positions and intensities to distinguish between the isomers, paying close attention to the out-of-plane =C-H bending region.

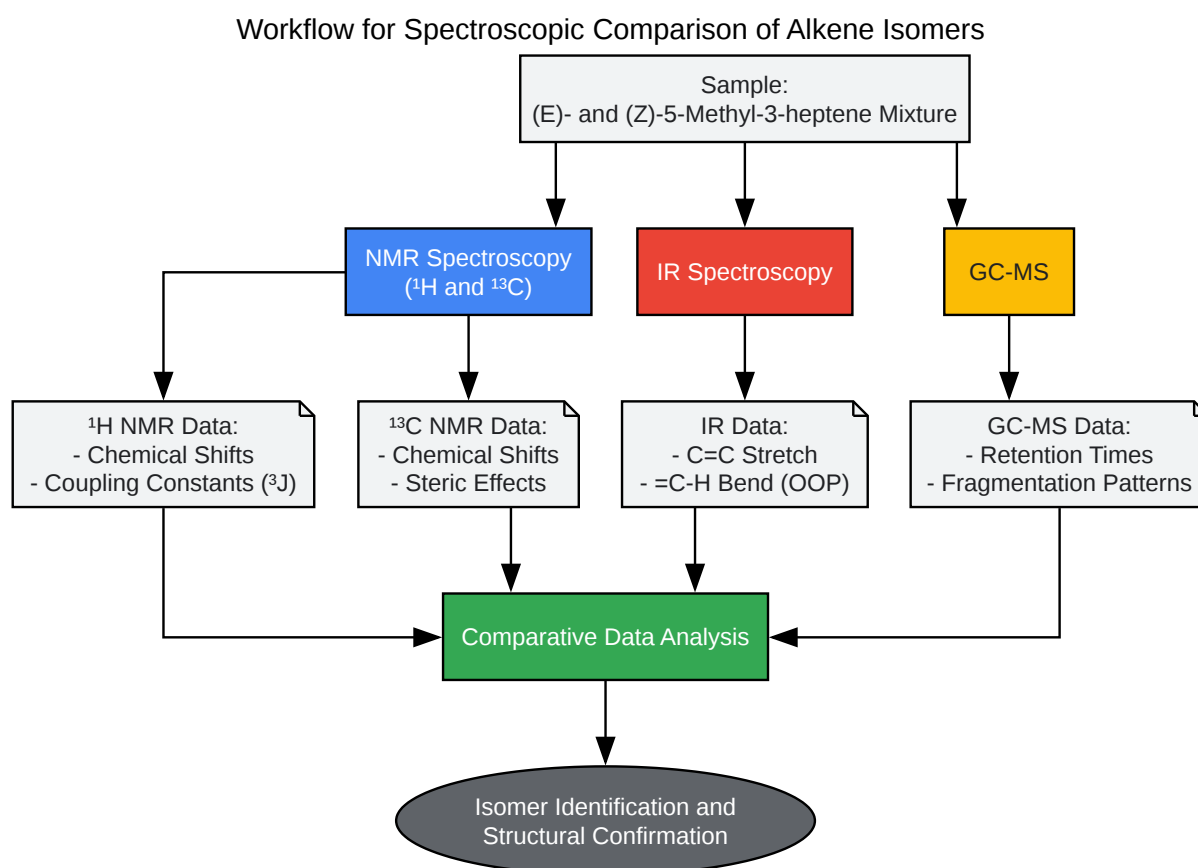
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the alkene isomer (or mixture) in a volatile organic solvent such as hexane or dichloromethane at a concentration of approximately 10-100 $\mu\text{g/mL}$.[\[12\]](#)[\[13\]](#)
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Method:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 μm film thickness.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Program: Start at a low temperature (e.g., 40 $^{\circ}\text{C}$) and ramp up to a higher temperature (e.g., 200 $^{\circ}\text{C}$) at a rate of 5-10 $^{\circ}\text{C/min}$ to ensure separation of the isomers.
- MS Method:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 200.
- Solvent Delay: A solvent delay should be set to prevent the solvent peak from saturating the detector.
- Data Analysis: Compare the retention times of the two isomers. Analyze the mass spectrum of each separated peak to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of (E)- and (Z)-5-Methyl-3-heptene.



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Caption: Logical workflow for the spectroscopic comparison of alkene isomers.

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